molecular formula C₂₁H₂₆O₆ B1148183 Prednisolone-21-Carboxylic Acid CAS No. 61549-70-0

Prednisolone-21-Carboxylic Acid

Cat. No.: B1148183
CAS No.: 61549-70-0
M. Wt: 374.43
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Description

Prednisolone-21-Carboxylic Acid is a derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties This compound is characterized by the presence of a carboxylic acid group at the 21st position of the prednisolone molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone-21-Carboxylic Acid typically involves the following steps:

    Starting Material: Prednisone acetate is used as the starting material.

    Protective Reactions: Sequential 3, 20-keto protective reactions are carried out.

    Reduction Reaction: 11-keto reduction reaction is performed.

    Esterification: 21-hydroxyl esterification reaction is conducted.

    Deprotection: 3, 20-keto deprotection reaction is carried out.

    Hydrolysis: 21-acetic ester hydrolysis reaction is performed to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of mixed solvents and inert gases to prevent the formation of byproducts during hydrolysis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, converting hydroxyl groups to ketones.

    Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 21st position can yield a ketone, while reduction can revert it back to a hydroxyl group .

Scientific Research Applications

Scientific Research Applications

Prednisolone-21-Carboxylic Acid has diverse applications in scientific research:

  • Analytical Chemistry : Used as a reference standard for detecting and quantifying corticosteroids in various samples.
  • Metabolic Pathways : Employed in studies investigating glucocorticoid metabolism, including interactions with enzymes like 11β-Hydroxysteroid dehydrogenase.
  • Pharmaceutical Development : Research focuses on its therapeutic effects and potential roles in drug formulation.
  • Immunological Studies : Investigated for its effects on immune modulation and inflammation .

Pharmacokinetics

This compound demonstrates complex pharmacokinetics, including:

  • Absorption and Distribution : It is transported via corticosteroid-binding globulin and exhibits non-linear pharmacokinetics across different dosages.
  • Metabolism : The compound undergoes metabolic conversion primarily mediated by 11β-HSD enzymes .
  • Elimination : The elimination half-life and clearance rates are influenced by factors such as age, sex, and body weight, which are critical for determining dosing regimens .

ELISA Development

A study developed an enzyme-linked immunosorbent assay (ELISA) utilizing this compound to enhance sensitivity in measuring prednisolone levels in human serum. The assay demonstrated high specificity and recovery rates ranging from 88.32% to 102.50%, indicating its potential for clinical applications in monitoring glucocorticoid therapy .

Immunization Studies

Research involving the immunization of rabbits with this compound conjugates led to the production of polyclonal antibodies. This approach has implications for developing sensitive assays for glucocorticoids in biological samples .

Industrial Applications

This compound is utilized in:

  • Pharmaceutical Quality Control : Serves as a standard in the quality control processes of corticosteroid formulations.
  • Formulation Development : Its properties are leveraged to create new pharmaceutical products targeting inflammatory conditions .

Mechanism of Action

Prednisolone-21-Carboxylic Acid exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation. The compound’s anti-inflammatory and immunosuppressive effects are mediated through these pathways .

Comparison with Similar Compounds

    Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without the carboxylic acid group at the 21st position.

    Methylprednisolone: Another glucocorticoid with a methyl group at the 6th position, used for its potent anti-inflammatory effects.

    Dexamethasone: A more potent glucocorticoid with a fluorine atom at the 9th position.

Uniqueness: Prednisolone-21-Carboxylic Acid is unique due to the presence of the carboxylic acid group at the 21st position, which can influence its binding affinity and metabolic stability. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .

Biological Activity

Prednisolone-21-Carboxylic Acid is a derivative of prednisolone, a well-known glucocorticoid with significant anti-inflammatory and immunosuppressive properties. This compound has garnered attention for its potential therapeutic applications and biochemical interactions within the body. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target of Action
this compound primarily targets glucocorticoid receptors (GRs) in various tissues. Upon binding to these receptors in the cytoplasm, it forms a complex that translocates to the nucleus, where it influences gene transcription related to inflammation and immune responses.

Mode of Action
The compound modulates the expression of pro-inflammatory and anti-inflammatory genes. Specifically, it suppresses pro-inflammatory cytokines while promoting anti-inflammatory mediators, thereby reducing inflammation and modulating immune responses.

Pharmacokinetics

This compound exhibits concentration-dependent non-linear pharmacokinetics similar to its parent compound, prednisolone. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption following administration.
  • Distribution : The compound binds to transport proteins like corticosteroid-binding globulin (CBG), facilitating its distribution to target tissues.
  • Metabolism : Metabolized by enzymes such as 11β-Hydroxysteroid dehydrogenase (11β-HSD), which interconverts active and inactive forms of glucocorticoids .

This compound participates in various biochemical pathways, influencing cellular functions such as:

  • Gene Expression : Regulates genes involved in glucose metabolism, cell cycle progression, apoptosis, and inflammation.
  • Cellular Effects : Affects signaling pathways that modulate cellular metabolism and immune responses.

Case Studies

  • Sensitivity in ELISA Assays
    A study optimized an in-house ELISA for detecting prednisolone derivatives, including this compound. The sensitivity achieved was notable, with recovery rates from human serum pools ranging from 88.32% to 102.50% .
  • Long-term Effects on Health
    Research indicates that prolonged exposure to glucocorticoids can lead to adverse health effects such as diabetes, hypertension, and increased susceptibility to infections. These findings highlight the importance of understanding the pharmacological profiles of compounds like this compound .

Pharmacological Characterization

Studies have demonstrated that modifications to prednisolone can yield compounds with reduced systemic side effects while maintaining anti-inflammatory efficacy. For instance, local anti-inflammatory steroid-21-oate esters exhibited minimal systemic side effects due to their rapid hydrolysis into inactive metabolites .

Applications in Scientific Research

This compound serves several purposes in scientific research:

  • Analytical Chemistry : Used as a reference standard for quantifying corticosteroids.
  • Biological Studies : Investigated for its role in metabolic pathways associated with glucocorticoids.
  • Pharmaceutical Development : Explored for potential therapeutic applications and drug formulation strategies .

Summary of Biological Activity

ParameterDescription
Target Receptor Glucocorticoid receptors (GRs)
Mechanism of Action Modulates gene expression related to inflammation
Pharmacokinetics Concentration-dependent non-linear pharmacokinetics
Biochemical Pathways Influences glucose metabolism, apoptosis, immune response
Research Applications Analytical standards, metabolic pathway studies, therapeutic research

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of Prednisolone-21-Carboxylic Acid?

  • Methodology :

  • HPLC : Use reverse-phase HPLC with a C18 column, mobile phase of acetonitrile/water (70:30 v/v), and UV detection at 240 nm to assess purity (>95% as per typical standards) .

  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular weight (374.43 g/mol) and exact mass (374.1729) .

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR spectra to verify stereochemistry and functional groups, particularly the carboxylic acid moiety at C21 and the glucocorticoid backbone .

  • FT-IR : Identify characteristic carbonyl (C=O) stretches at ~1700–1750 cm1^{-1} for the carboxylic acid and ketone groups .

    Table 1: Analytical Methods for Characterization

    MethodParametersPurposeReferences
    HPLCC18 column, 240 nm UVPurity assessment
    HRMSESI+ modeMolecular weight confirmation
    NMRDMSO-d6 solventStructural elucidation

Q. How should researchers design in vitro experiments to evaluate this compound’s glucocorticoid activity?

  • Experimental Design :

Receptor Binding Assays : Use radiolabeled dexamethasone as a competitor to measure binding affinity to glucocorticoid receptors (GRs) in cell lysates .

Gene Expression Profiling : Treat GR-expressing cells (e.g., HEK293) with the compound and quantify mRNA levels of glucocorticoid-responsive genes (e.g., FKBP5) via qPCR .

Dose-Response Curves : Test concentrations from 1 nM to 10 µM to determine EC50_{50} values .

Controls : Include prednisolone (positive control) and vehicle (negative control) .

  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups, adhering to NIH guidelines for preclinical data reporting .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization?

  • Methodology :

  • Orthogonal Techniques : Cross-validate NMR data with 2D experiments (COSY, HSQC) and compare MS fragmentation patterns with computational predictions (e.g., CFM-ID software) .
  • Purity Verification : Reassess sample purity via HPLC; impurities >5% may skew spectral interpretations .
  • Crystallography : If feasible, perform X-ray crystallography to resolve stereochemical ambiguities .

Q. What strategies optimize the synthetic protocol for this compound to improve yield and scalability?

  • Approaches :

Catalyst Screening : Test palladium or enzymatic catalysts for selective C21 carboxylation of prednisolone precursors .

Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency .

Process Monitoring : Use in-situ FT-IR to track carboxylation progress and minimize side reactions .

  • Yield Analysis : Report isolated yields and characterize byproducts via LC-MS to identify bottlenecks .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced therapeutic efficacy?

  • Methodology :

Functional Group Modifications : Synthesize derivatives (e.g., ester prodrugs, fluorinated analogs) and compare GR binding affinities .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with GR’s ligand-binding domain .

In Vivo Validation : Assess anti-inflammatory activity in murine models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling .

Properties

IUPAC Name

3-[(8R,9S,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-20-7-5-12(23)9-11(20)3-4-13-14-6-8-22(29,18(26)17(25)19(27)28)21(14,2)10-15(24)16(13)20/h5,7,9,13-17,24-25,29H,3-4,6,8,10H2,1-2H3,(H,27,28)/t13-,14-,15?,16-,17?,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICRVHUOJZUSPV-TZAHIGRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC([C@H]3[C@@H]([C@H]1CC[C@@]2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.